[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a secondary amine featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methylene-linked 4-fluorophenyl group. The ethyl group on the pyrazole may enhance lipophilicity, while the 4-fluorophenyl group introduces electronic modulation via the fluorine atom, which can influence bioavailability and metabolic stability .
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H16FN3/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3 |
InChI Key |
BOINEZOPZGHRCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The 4-fluorophenylmethyl group can be introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of pyrazole- and benzylamine-derived amines. Below is a comparative analysis of its structural analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural Variations in Pyrazole-Benzylamine Derivatives
Key Observations:
Fluorine on the phenyl ring (4-fluorophenyl) provides electron-withdrawing effects, which may stabilize the compound against oxidative metabolism . In contrast, trifluoromethyl groups in analogs (e.g., ) offer stronger electron-withdrawing properties but increase molecular weight and steric bulk.
Synthetic Routes
- The target compound and its analogs are commonly synthesized via nucleophilic substitution or condensation reactions. For example, describes the use of isothiocyanates and acetonitrile as solvents for amine formation .
- Modifications like trifluoromethyl incorporation (e.g., ) often require specialized reagents such as trifluoromethylphenyl isothiocyanate, highlighting the role of fluorinated building blocks in optimizing binding affinity.
Crystallographic and Structural Insights
- Related pyrazole derivatives, such as 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, have been structurally characterized via single-crystal X-ray diffraction using SHELX software . These studies reveal planar pyrazole rings and hydrogen-bonding patterns critical for crystal packing .
Table 2: Physicochemical and Pharmacological Data
Biological Activity
The compound [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a novel organic molecule belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 254.33 g/mol. The compound features two distinct moieties: an ethyl-substituted pyrazole and a fluorinated phenyl group, which may enhance its interaction with biological targets.
Antimicrobial Properties
Initial studies indicate that pyrazole derivatives can exhibit significant antimicrobial activity. For example, related compounds have demonstrated effectiveness against various bacterial and fungal strains. A study found that derivatives of pyrazole exhibited potent antifungal activity against Valsa mali, with some compounds outperforming traditional antifungal agents like allicin . The mechanism of action often involves the disruption of cellular processes through oxidative damage and modulation of antioxidant enzyme activities.
Anticancer Potential
Compounds similar to this compound have shown promise in anticancer applications. Research has indicated that certain pyrazole derivatives can inhibit pathways associated with cancer cell proliferation. For instance, inhibitors targeting the p38 MAP kinase pathway have been identified from high-throughput screening of pyrazole derivatives, suggesting a potential role in cancer treatment .
Structure-Activity Relationships (SAR)
The unique structural features of this compound potentially enhance its affinity for specific biological targets. Structure-activity relationship studies indicate that minor modifications in the chemical structure can lead to significant changes in biological efficacy. The presence of the ethyl group and fluorine atom may influence the electronic properties and binding affinities of the compound.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Pyrazole Moieties : Utilizing appropriate reagents and conditions to synthesize the ethyl-substituted pyrazoles.
- Linkage via Methylamine : Connecting the two moieties through a methylamine linker to form the final compound.
- Optimization : Adjusting solvents and catalysts to improve yield and purity during synthesis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-3-methylpyrazole | Structure | Anticancer |
| 3-(trifluoromethyl)pyrazole | Structure | Antimicrobial |
| 4-(2-methylphenyl)pyrazole | Structure | Anti-inflammatory |
This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of specific substituents in determining pharmacological effects.
Case Studies
Several case studies have explored the biological implications of pyrazole derivatives:
- Antifungal Activity : A study demonstrated that a related pyrazole derivative exhibited an EC50 value lower than traditional antifungal agents, indicating superior efficacy against Valsa mali .
- Cancer Inhibition : Research focused on pyrazole-based inhibitors highlighted their potential as selective inhibitors for cancer-related kinases, showcasing their therapeutic promise in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
